molecular formula C14H20 B14519604 1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 62668-69-3

1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14519604
CAS No.: 62668-69-3
M. Wt: 188.31 g/mol
InChI Key: ZOLODEDLIFDQIA-UHFFFAOYSA-N
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Description

1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C14H20. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with four methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The process typically uses nickel or palladium catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalyst systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts to further hydrogenate the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The compound can act as a hydrogen donor in reduction reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in catalytic hydrogenation processes. Additionally, its structural features allow it to participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific methyl group substitutions, which impart distinct chemical and physical properties. These substitutions influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

62668-69-3

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1,5,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C14H20/c1-9-6-5-7-13-12(4)11(3)10(2)8-14(9)13/h8-9H,5-7H2,1-4H3

InChI Key

ZOLODEDLIFDQIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C=C(C(=C2C)C)C

Origin of Product

United States

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